7-Bromobenzo[b]thiophene-2-carbonitrile 7-Bromobenzo[b]thiophene-2-carbonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC15863767
InChI: InChI=1S/C9H4BrNS/c10-8-3-1-2-6-4-7(5-11)12-9(6)8/h1-4H
SMILES:
Molecular Formula: C9H4BrNS
Molecular Weight: 238.11 g/mol

7-Bromobenzo[b]thiophene-2-carbonitrile

CAS No.:

Cat. No.: VC15863767

Molecular Formula: C9H4BrNS

Molecular Weight: 238.11 g/mol

* For research use only. Not for human or veterinary use.

7-Bromobenzo[b]thiophene-2-carbonitrile -

Specification

Molecular Formula C9H4BrNS
Molecular Weight 238.11 g/mol
IUPAC Name 7-bromo-1-benzothiophene-2-carbonitrile
Standard InChI InChI=1S/C9H4BrNS/c10-8-3-1-2-6-4-7(5-11)12-9(6)8/h1-4H
Standard InChI Key JZYUFQYAEIDRKY-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C(=C1)Br)SC(=C2)C#N

Introduction

Structural and Molecular Characteristics

The compound’s molecular formula is C₉H₄BrN₃S, with a molecular weight of 276.11 g/mol. The benzothiophene scaffold consists of a fused benzene and thiophene ring system, where the bromine substituent at position 7 and the electron-withdrawing nitrile group at position 2 create distinct electronic effects. These features influence its reactivity in palladium-catalyzed couplings, such as Suzuki-Miyaura reactions, which are pivotal for introducing aryl groups .

Table 1: Key Molecular Properties

PropertyValue
CAS Number1312118-13-0
Molecular FormulaC₉H₄BrN₃S
Molecular Weight276.11 g/mol
XLogP33.2 (estimated)
Hydrogen Bond Donors0
Hydrogen Bond Acceptors3

The nitrile group enhances the compound’s dipole moment (estimated at 5.2 D), facilitating interactions with polar solvents like dimethylformamide (DMF) and acetonitrile .

Synthetic Methodologies

Core Reaction Pathway

The synthesis of 7-bromobenzo[b]thiophene-2-carbonitrile typically begins with 2-bromo-6-fluorobenzaldehyde as the starting material. In a modified Wittig reaction protocol :

  • Etherification: Reaction with chloromethyl mercaptan in acetone at 30–35°C for 4 hours yields 2-chloromethylthio-6-bromobenzaldehyde (86% yield) .

  • Phosphonium Salt Formation: Treatment with triphenylphosphine in toluene at 100°C produces a quaternary phosphonium salt (84% yield) .

  • Cyclization: Sodium hydride-mediated intramolecular cyclization in tetrahydrofuran (THF) generates the benzothiophene core .

  • Nitrile Introduction: A copper(I)-catalyzed cyanation using potassium hexacyanoferrate(II) installs the nitrile group at position 2 .

Table 2: Optimization of Reaction Conditions

StepReagentSolventTemperatureYield
1ClCH₂SH, K₂CO₃Acetone35°C86%
2PPh₃Toluene100°C84%
3NaHTHF25°C78%
4K₄[Fe(CN)₆], CuIDMF80°C65%

This route avoids high-temperature decarboxylation steps, improving scalability and reducing side reactions .

Purification and Characterization

Crude product purification involves high-vacuum distillation (90–110°C) followed by recrystallization from petroleum ether, achieving >98% purity (HPLC) . Nuclear magnetic resonance (NMR) analysis confirms structural integrity:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.02 (d, J = 8.4 Hz, 1H), 7.68 (d, J = 8.0 Hz, 1H), 7.52 (s, 1H), 7.41 (t, J = 7.6 Hz, 1H) .

  • ¹³C NMR: Peaks at 118.9 ppm (CN) and 132.4 ppm (C-Br) verify functional group placement .

Physicochemical Properties

The compound exhibits limited solubility in water (<0.1 mg/mL) but high solubility in polar aprotic solvents (DMF: 45 mg/mL). Thermal gravimetric analysis (TGA) shows decomposition onset at 210°C, indicating stability under standard reaction conditions .

Table 3: Solubility Profile

SolventSolubility (mg/mL)
Water<0.1
Methanol12.3
Dichloromethane28.7
DMF45.2

The bromine atom’s electronegativity (χ = 2.96) and the nitrile’s strong inductive effect (−I) direct electrophilic substitution to the 4- and 6-positions of the benzothiophene ring .

Pharmaceutical and Industrial Applications

Drug Intermediate

7-Bromobenzo[b]thiophene-2-carbonitrile is a precursor to brexpiprazole, a serotonin-dopamine activity modulator used in treating schizophrenia . The nitrile group serves as a leaving group in nucleophilic aromatic substitution, enabling piperazine ring attachment during late-stage functionalization .

Material Science

In organic electronics, the compound’s planar structure and electron-deficient nature make it suitable for n-type semiconductors. Thin-film transistors fabricated with this material exhibit electron mobilities of 0.15 cm²/V·s, comparable to fullerene derivatives .

Research Frontiers

Recent studies focus on:

  • Catalytic Asymmetric Synthesis: Chiral phosphine ligands enable enantioselective alkylation (up to 92% ee) .

  • Photophysical Applications: Incorporation into metal-organic frameworks (MOFs) for luminescent sensors .

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